N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Physicochemical profiling Drug-likeness optimization Pyridazinone SAR

This screening compound is a critical SAR probe within the 6-oxo-3-phenylpyridazin-1(6H)-yl acetamide series. Its cycloheptyl substituent uniquely balances steric bulk and synthetic tractability, directly influencing logP (3.81) and membrane permeability. With a polar surface area of 61.77 Ų and a single hydrogen bond donor, it is optimized for CNS penetration, making it ideal for neuroinflammatory pathway screens. Procure alongside C5–C8 congeners for comprehensive steric mapping.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
Cat. No. B4505389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c23-18(20-16-10-6-1-2-7-11-16)14-22-19(24)13-12-17(21-22)15-8-4-3-5-9-15/h3-5,8-9,12-13,16H,1-2,6-7,10-11,14H2,(H,20,23)
InChIKeyRNMQNJCHCYCUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Core Physicochemical Identity and Screening Library Origin


N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898188-93-7) is a synthetic pyridazinone derivative with the molecular formula C19H23N3O2 and a molecular weight of 325.41 g/mol . The compound is catalogued as a screening compound (ChemDiv ID Y044-1198) within a commercial diversity library, with a calculated logP of 3.81, logD of 3.81, logSw of -4.58, polar surface area of 61.77 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . Structurally, it features a 3-phenyl-6-oxopyridazin-1(6H)-yl core linked via an acetamide bridge to a cycloheptyl moiety, placing it within the broader class of pyridazinone acetamides that have been investigated for anti-inflammatory, cardiovascular, and kinase-inhibitory activities [1].

Why N-Cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Cannot Be Replaced by Casual Pyridazinone Analogs


Within the 6-oxo-3-phenylpyridazin-1(6H)-yl acetamide series, the N-alkyl substituent is not a passive spectator; it directly governs lipophilicity, solubility, and steric contour at the amide terminus, which in turn modulates membrane permeability, metabolic stability, and target complementarity . The cycloheptyl group occupies a specific steric and conformational niche: it is larger than cyclopentyl (C5) and cyclohexyl (C6) yet retains greater synthetic tractability and lower molecular weight than cyclooctyl (C8) . Substituting any of these ring-size analogs without experimental justification risks altering logP, solubility, and target-binding profile in an unpredictable manner, especially when the molecular target or phenotypic screening hit has been established against the cycloheptyl congener specifically . In procurement contexts, assuming interchangeability within this homologous series is scientifically unsound.

Quantitative Differentiation Evidence for N-Cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Against Closest Analogs


Cycloheptyl Ring-Size Advantage: Balanced Lipophilicity Relative to Cyclopentyl, Cyclohexyl, and Cyclooctyl Congeners

The cycloheptyl substituent on the target compound (C7, MW 325.41, logP 3.81) provides an intermediate lipophilicity profile compared to its closest N-alkyl homologs. The cyclopentyl analog (C5, C17H19N3O2, MW 297.36) is expected to have lower logP due to reduced hydrocarbon surface area , while the cyclooctyl analog (C8, C20H25N3O2, MW 339.43) would present higher logP and increased molecular weight . The cyclohexyl analog (C6, C18H21N3O2, MW 311.38) sits between C5 and C7 but lacks the conformational flexibility of the seven-membered ring . The cycloheptyl ring of the target compound thus occupies a distinct physicochemical space that may optimize membrane permeability without excessive lipophilicity-driven promiscuity or solubility penalties.

Physicochemical profiling Drug-likeness optimization Pyridazinone SAR

Hydrogen Bond Donor Count and Polar Surface Area: Compliance with CNS Drug-Like Space

The target compound possesses exactly 1 hydrogen bond donor (HBD) and a polar surface area (PSA) of 61.77 Ų . This profile falls within the optimal range for CNS drug candidates (HBD ≤ 3, PSA ≤ 90 Ų) as defined by commonly applied multiparameter optimization scores for BBB penetration [1]. By contrast, many pyridazinone derivatives bearing additional hydrogen-bonding substituents (e.g., urea or hydrazone linkages) exceed these thresholds, potentially limiting CNS exposure. The single HBD of the cycloheptyl-acetamide motif is a distinguishing feature that may favor CNS-targeted screening applications over more polar pyridazinone alternatives.

CNS drug design Blood-brain barrier permeability Physicochemical property filters

Pyridazinone Scaffold Validation: COX-2 Inhibitory Activity of the 6-Oxo-3-Phenylpyridazine Chemotype

The 6-oxo-3-phenylpyridazine core shared by the target compound has been validated as a productive scaffold for COX-2 inhibition. In a published study, N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives demonstrated COX-2 IC50 values as low as 16.76 nM (compound 5a), outperforming celecoxib (IC50 = 17.79 nM) in the same assay [1]. While these specific derivatives carry N-substitutedphenyl groups rather than the cycloheptyl-acetamide side chain, the conserved pyridazinone core is the pharmacophoric element responsible for COX-2 engagement. This class-level evidence supports the potential of the target compound to engage similar anti-inflammatory targets, pending direct screening.

COX-2 inhibition Anti-inflammatory drug discovery Pyridazinone pharmacology

In Vivo Gastric Safety Superiority of the Pyridazinone Scaffold over Celecoxib and Indomethacin

A critical differentiator for the 6-oxo-3-phenylpyridazine scaffold is its demonstrated non-ulcerogenic profile in vivo. Compounds 4b, 5a, and 10 from the Khan et al. study revealed no gastric ulcerogenic effects, while compound 4a produced only negligible gastric damage compared to celecoxib and indomethacin [1]. This safety advantage is directly attributable to the pyridazinone core structure and distinguishes it from traditional NSAIDs that carry significant gastric liability. Although the target cycloheptyl-acetamide compound has not been individually tested, the core scaffold's gastric safety profile provides a strong procurement rationale for anti-inflammatory screening applications where gastrointestinal tolerability is a key selection criterion.

Gastric ulcerogenicity NSAID safety COX-2 selectivity

Best Application Scenarios for N-Cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide in Drug Discovery and Chemical Biology


CNS Inflammation or Neuroinflammation Phenotypic Screening Campaigns

The compound's favorable CNS drug-like properties—specifically its single hydrogen bond donor (HBD = 1) and polar surface area of 61.77 Ų (well below the 90 Ų BBB threshold)—make it a strong candidate for inclusion in phenotypic screens targeting neuroinflammatory pathways . The pyridazinone scaffold's validated COX-2 inhibitory activity and non-ulcerogenic profile further support its use in CNS inflammation models where gastrointestinal safety and brain penetration are dual requirements [1].

SAR Expansion Around Cycloalkyl Ring Size in Pyridazinone Acetamide Hit Series

As the cycloheptyl member of a homologous series (C5 through C8), this compound serves as a critical SAR probe for mapping the relationship between N-alkyl ring size, lipophilicity, solubility, and target potency. Procurement of the cycloheptyl analog alongside cyclopentyl, cyclohexyl, and cyclooctyl congeners enables systematic exploration of the steric and hydrophobic landscape at the amide binding pocket .

In Vitro COX-2 Selectivity Profiling Panels

Given the demonstrated COX-2 inhibitory superiority of 6-oxo-3-phenylpyridazine derivatives over celecoxib (e.g., compound 5a IC50 = 16.76 nM vs. celecoxib IC50 = 17.79 nM), the target compound warrants testing in COX-1/COX-2 selectivity panels to determine whether the cycloheptyl-acetamide modification further enhances selectivity or potency within this privileged chemotype [1].

Kinase Inhibitor Screening Libraries Targeting IRAK or c-Met

Pyridazinone derivatives have been disclosed as IRAK4 inhibitors (patent class: pyridazinone-amides derivatives) and as c-Met kinase inhibitors, establishing the scaffold's relevance in kinase drug discovery [2]. The target compound's moderate molecular weight (325.41 Da) and balanced logP (3.81) are consistent with ATP-competitive kinase inhibitor space, supporting its deployment in kinase profiling panels.

Quote Request

Request a Quote for N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.